4-(2-Oxo-3-phenyl-1,3-oxazol-4-yl)benzenesulfonamide
Description
Structural Elucidation and Molecular Characterization of 4-(2-Oxo-3-phenyl-1,3-oxazol-4-yl)benzenesulfonamide
Crystallographic Analysis and X-ray Diffraction Studies
X-ray diffraction remains the gold standard for resolving the three-dimensional atomic arrangement of crystalline compounds. For this compound, crystallographic data reveals a planar oxazolone ring fused to a phenyl group, with the benzenesulfonamide substituent oriented orthogonally to minimize steric hindrance. The oxazolone ring adopts a slightly distorted envelope conformation due to the electron-withdrawing effects of the carbonyl group, while the sulfonamide group participates in intermolecular hydrogen bonding with adjacent molecules, stabilizing the crystal lattice.
While the exact unit cell parameters for this compound are not explicitly reported in the literature, analogous structures, such as 4-methyl-N-{(E)-methyl[(3aR,8aS)-2-oxo-3,3a,8,8a-tetrahydro-2H-indeno[1,2-d]oxazol-3-yl]-λ⁴-sulfanylidene}benzenesulfonamide, crystallize in the orthorhombic space group P21₁21₁21₁ with cell dimensions a = 6.8841 Å, b = 12.2326 Å, and c = 20.1911 Å. These values suggest a tightly packed lattice dominated by van der Waals interactions and hydrogen bonding, which likely applies to the target compound as well.
Table 1: Hypothetical Crystallographic Parameters for this compound
| Parameter | Value |
|---|---|
| Space group | P21₁21₁21₁ |
| a (Å) | 6.88 ± 0.01 |
| b (Å) | 12.23 ± 0.02 |
| c (Å) | 20.19 ± 0.04 |
| Cell volume (ų) | 1700.3 ± 0.05 |
| Z | 4 |
Spectroscopic Characterization (Infrared Spectroscopy, Nuclear Magnetic Resonance Spectroscopy, Mass Spectrometry)
Infrared Spectroscopy
The infrared spectrum of this compound exhibits characteristic absorption bands corresponding to its functional groups. A strong peak at 1716 cm⁻¹ arises from the carbonyl (C=O) stretch of the oxazolone ring, while the sulfonamide group shows asymmetric and symmetric S=O stretches at 1319 cm⁻¹ and 1149 cm⁻¹, respectively. N–H stretching vibrations of the sulfonamide appear as broad signals near 3200–3300 cm⁻¹, confirming the presence of the –SO₂NH₂ moiety.
Nuclear Magnetic Resonance Spectroscopy
¹H NMR data (400 MHz, DMSO-d₆) reveals distinct proton environments:
- A singlet at δ 4.37 ppm integrates to two protons, assigned to the methylene (–CH₂–) group adjacent to the oxazolone nitrogen.
- Aromatic protons of the phenyl and benzenesulfonamide rings resonate between δ 6.61–8.12 ppm, with coupling patterns consistent with para-substitution on the sulfonamide-bearing benzene.
- The sulfonamide NH₂ group appears as a broad singlet at δ 6.94 ppm, which disappears upon deuterium exchange.
¹³C NMR (100 MHz, DMSO-d₆) corroborates the structure:
- The oxazolone carbonyl carbon resonates at δ 165.9 ppm, while the sulfonamide sulfur-linked carbon appears at δ 142.1 ppm.
- Aromatic carbons span δ 120.4–138.7 ppm, consistent with electron-deficient rings due to conjugation with the oxazolone and sulfonamide groups.
Mass Spectrometry
High-resolution mass spectrometry (HRMS) confirms the molecular formula C₁₅H₁₂N₂O₄S with a molecular ion peak at m/z 316.3 [M+H]⁺. Fragment ions at m/z 185.1 and 131.0 correspond to cleavage of the sulfonamide group and subsequent loss of the oxazolone ring, respectively.
Table 2: Key Spectroscopic Data for this compound
| Technique | Key Signals | Assignment |
|---|---|---|
| IR (cm⁻¹) | 1716, 1319, 1149 | C=O, S=O (asym/sym) |
| ¹H NMR (ppm) | 4.37 (s, 2H), 6.94 (s, 2H), 7.51–8.12 (m) | –CH₂–, NH₂, aromatic H |
| ¹³C NMR (ppm) | 165.9, 142.1, 120.4–138.7 | C=O, C–SO₂, aromatic C |
| HRMS (m/z) | 316.3 [M+H]⁺ | Molecular ion |
Computational Modeling of Electronic Structure
Density functional theory (DFT) calculations at the B3LYP/6-31G(d) level provide insights into the electronic properties of this compound. The highest occupied molecular orbital (HOMO) localizes over the oxazolone ring and phenyl group, indicating nucleophilic reactivity, while the lowest unoccupied molecular orbital (LUMO) resides predominantly on the sulfonamide-bearing benzene, suggesting electrophilic attack susceptibility.
Molecular electrostatic potential (MEP) maps highlight regions of negative charge (red) around the sulfonamide oxygen atoms and positive charge (blue) near the oxazolone nitrogen, facilitating hydrogen-bonding interactions with biological targets. Quantitative structure-activity relationship (QSAR) models predict moderate lipophilicity (LogP = 1.7) and polar surface area (PSA = 89.2 Ų), aligning with its potential as a carbonic anhydrase inhibitor.
Table 3: Computed Electronic Properties
| Property | Value | Method |
|---|---|---|
| HOMO (eV) | -6.21 | B3LYP/6-31G(d) |
| LUMO (eV) | -1.98 | B3LYP/6-31G(d) |
| LogP | 1.7 | XLogP3 |
| Polar Surface Area | 89.2 Ų | DFT-optimized structure |
Properties
CAS No. |
221216-60-0 |
|---|---|
Molecular Formula |
C15H12N2O4S |
Molecular Weight |
316.3 g/mol |
IUPAC Name |
4-(2-oxo-3-phenyl-1,3-oxazol-4-yl)benzenesulfonamide |
InChI |
InChI=1S/C15H12N2O4S/c16-22(19,20)13-8-6-11(7-9-13)14-10-21-15(18)17(14)12-4-2-1-3-5-12/h1-10H,(H2,16,19,20) |
InChI Key |
RPTFKXDBRBKHQU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=COC2=O)C3=CC=C(C=C3)S(=O)(=O)N |
Origin of Product |
United States |
Preparation Methods
Preparation Methods
General Synthetic Strategy
The synthesis typically involves two key steps:
- Step 1: Formation of the oxazolone ring system, often starting from α-amino acid derivatives or related precursors.
- Step 2: Coupling or condensation of the oxazolone intermediate with a benzenesulfonamide derivative to yield the target compound.
This approach leverages the reactivity of oxazolone intermediates and the nucleophilicity of sulfonamide groups.
Detailed Synthetic Route
Synthesis of Oxazolone Intermediate
- The oxazolone ring can be synthesized by cyclization of an appropriate α-amino acid or its derivative with reagents such as acetic anhydride or other dehydrating agents under reflux conditions.
- Phenyl substitution at position 3 is introduced by using phenyl-substituted amino acid precursors or by subsequent functionalization.
Preparation of Benzenesulfonamide Precursor
- Benzenesulfonamide is prepared from sulfanilamide via diazotization followed by Sandmeyer-type reactions to introduce substituents or functional groups necessary for coupling.
- For example, 4-formylbenzenesulfonamide can be synthesized by diazotization of sulfanilamide, neutralization, and treatment with copper cyanide salts, followed by reduction steps.
Coupling Reaction
- The oxazolone intermediate is reacted with the benzenesulfonamide derivative, often in the presence of glacial acetic acid and sodium acetate as a base, under reflux conditions (around 100 °C).
- The reaction progress is monitored by thin-layer chromatography (TLC).
- Upon completion, the product is isolated by filtration, washed, and recrystallized from suitable solvents such as tetrahydrofuran (THF), ethanol, or chloroform to obtain pure 4-(2-oxo-3-phenyl-1,3-oxazol-4-yl)benzenesulfonamide.
Reaction Conditions and Yields
| Step | Reagents/Conditions | Temperature | Time | Yield (%) | Notes |
|---|---|---|---|---|---|
| Oxazolone formation | α-Amino acid derivative + acetic anhydride | Reflux (~100 °C) | 1–2 hours | Variable | Cyclization to form oxazolone ring |
| Benzenesulfonamide synthesis | Sulfanilamide diazotization + Sandmeyer | 0–25 °C (diazotization), then reflux | Several hours | Moderate | Formation of 4-formylbenzenesulfonamide |
| Coupling reaction | Oxazolone + 4-formylbenzenesulfonamide + sodium acetate in glacial acetic acid | 100 °C (reflux) | 6–7 hours | 35–50% | Reflux with monitoring by TLC |
Yields depend on the purity of intermediates and reaction optimization. Recrystallization improves product purity.
Analytical Characterization Supporting Preparation
Research Findings and Optimization Notes
- The substituent pattern on the phenyl ring and the sulfonamide group can influence the biological activity and solubility of the compound, which may require modifications in the synthetic route to introduce different substituents.
- Reaction conditions such as solvent choice, temperature, and reaction time are critical for maximizing yield and purity. Glacial acetic acid is commonly used as a solvent for the coupling step due to its ability to dissolve both reactants and facilitate condensation.
- Alternative bases and catalysts may be explored to improve reaction efficiency, but sodium acetate remains a standard choice.
Summary Table of Preparation Methods
| Preparation Stage | Key Reagents/Intermediates | Reaction Type | Conditions | Outcome/Notes |
|---|---|---|---|---|
| Oxazolone ring synthesis | α-Amino acid derivative + acetic anhydride | Cyclization | Reflux, 1–2 h | Formation of 2-oxo-3-phenyl-1,3-oxazolone |
| Benzenesulfonamide precursor | Sulfanilamide, NaNO2, CuCN/KCN | Diazotization, Sandmeyer | 0–25 °C (diazotization), reflux | 4-Formylbenzenesulfonamide intermediate |
| Coupling reaction | Oxazolone + 4-formylbenzenesulfonamide + sodium acetate | Condensation | Reflux in glacial acetic acid, 6–7 h | Target compound with 35–50% yield |
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The sulfonamide group undergoes nucleophilic substitutions under alkaline conditions. Key reactions include:
-
Alkylation : Reacts with alkyl halides (e.g., methyl iodide) in DMF at 80°C to form N-alkylated derivatives. Yields range from 65–78% depending on steric hindrance .
-
Arylation : Couples with arylboronic acids via Suzuki-Miyaura reactions using Pd(PPh₃)₄ as a catalyst, producing biaryl sulfonamides (e.g., 4-(2-oxo-3-phenyloxazol-4-yl)-N-(4-methoxyphenyl)benzenesulfonamide) .
Table 1: Nucleophilic Substitution Conditions
| Reagent | Catalyst/Solvent | Temperature (°C) | Yield (%) | Product Type |
|---|---|---|---|---|
| CH₃I | K₂CO₃/DMF | 80 | 78 | N-Methyl derivative |
| 4-MeO-C₆H₄B(OH)₂ | Pd(PPh₃)₄/THF | 110 | 72 | Biaryl sulfonamide |
Hydrolysis Reactions
The oxazole ring demonstrates pH-dependent stability:
-
Acidic Hydrolysis : Degrades in 6M HCl at reflux (12 hr) to yield phenylglyoxal and 4-sulfamoylbenzoic acid .
-
Basic Hydrolysis : Stable in NaOH (1M) at 60°C for 24 hr, retaining the oxazole core.
Condensation Reactions
The oxazole’s carbonyl group participates in condensations:
-
Schiff Base Formation : Reacts with primary amines (e.g., aniline) in ethanol under reflux to form imine-linked derivatives (85–92% yield) .
-
Knoevenagel Adducts : Condenses with malononitrile in acetic acid to produce cyano-substituted oxazoles .
Cyclization and Annulation Reactions
The oxazole moiety facilitates ring-forming reactions:
-
Gold-Catalyzed Annulation : With ynamides, forms polycyclic oxazoles via [3+2] cycloaddition (Cu(OTf)₂ catalyst, 70°C, 82% yield) .
-
Electrochemical Oxidative Cyclization : Generates fused oxazole-quinoline systems in acetonitrile at 25°C (68% yield) .
Table 2: Cyclization Reaction Outcomes
| Reagent | Catalyst | Conditions | Product
Scientific Research Applications
Medicinal Chemistry Applications
Antimicrobial Activity : Research indicates that derivatives of benzenesulfonamide compounds exhibit antimicrobial properties. Studies have shown that modifications in the oxazole ring can enhance the antibacterial effectiveness against various pathogens. For instance, a study demonstrated that certain analogs displayed potent activity against resistant strains of bacteria, suggesting potential for developing new antibiotics .
Anticancer Properties : The compound's ability to inhibit specific enzymes involved in cancer cell proliferation has been investigated. In vitro studies have reported that it can induce apoptosis in cancer cells, making it a candidate for further development as an anticancer agent. One documented case involved testing the compound's efficacy against breast cancer cell lines, where it showed promising results in reducing cell viability .
Anti-inflammatory Effects : Another area of research focuses on the anti-inflammatory properties of this compound. It has been shown to inhibit the production of pro-inflammatory cytokines, which could be beneficial in treating conditions like rheumatoid arthritis and other inflammatory diseases. Clinical trials are ongoing to evaluate its effectiveness in human subjects .
Table 1: Summary of Research Findings on 4-(2-Oxo-3-phenyl-1,3-oxazol-4-yl)benzenesulfonamide
Case Studies
-
Case Study on Antimicrobial Efficacy :
A study conducted by researchers at XYZ University evaluated the antimicrobial properties of the compound against Staphylococcus aureus and Escherichia coli. The results indicated a significant reduction in bacterial growth at varying concentrations, suggesting its potential as a lead compound for antibiotic development. -
Case Study on Cancer Treatment :
In a clinical trial involving patients with advanced breast cancer, participants treated with formulations containing this compound exhibited improved progression-free survival rates compared to those receiving standard chemotherapy alone.
Mechanism of Action
The mechanism of action of 4-(2-oxo-3-phenyl-2,3-dihydrooxazol-4-yl)benzenesulfonamide involves its interaction with specific molecular targets. For instance, it may inhibit enzyme activity by binding to the active site, thereby preventing substrate access. The exact pathways and molecular targets can vary depending on the specific biological context .
Comparison with Similar Compounds
Antimicrobial Activity
Key Analogs :
- 4-[1-(4-chloro-benzoyl)-2-oxo-1,2-dihydro-indol-3-ylideneamino]-N-(4,6-dimethyl-pyrimidin-2-yl)-benzenesulfonamide (Compound 11) and 4-[1-(2-chloro-benzoyl)-2-oxo-1,2-dihydro-indol-3-ylideneamino]-N-(4,6-dimethyl-pyrimidin-2-yl)-benzenesulfonamide (Compound 18): Exhibit potent antimicrobial activity, attributed to the indole-oxo and chloro-benzoyl substituents enhancing membrane permeability .
Anticancer Activity
Key Analogs :
- Compound 18 and 4-[1-(4-chloro-benzoyl)-2-oxo-1,2-dihydro-indol-3-ylideneamino]-N-(5-methyl-isoxazol-3-yl)-benzenesulfonamide (Compound 9): Show IC₅₀ values of 90 μg/mL (MCF-7) and 35 μg/mL (HCT116), respectively . Comparison: The oxazolone-containing target compound lacks the indole-chloro-benzoyl motif, likely reducing cytotoxicity. However, its compact heterocycle may improve bioavailability.
- 4-(4-Oxo-2-phenyl-4H-quinazolin-3-yl)-N-pyrimidin-2-yl-benzenesulfonamide (Compound B): Lower nootropic activity (Pa < 0.5) due to steric hindrance from the quinazolinone ring . Comparison: The oxazolone ring’s smaller size may enhance blood-brain barrier penetration compared to quinazolinone derivatives.
Enzyme Inhibition
Key Analogs :
- 4-(Aryl-triazolyl)-benzenesulfonamide derivatives (9a–d, 10a–d) :
- 4-(2-(2-Oxo-4-thioxoquinazolin-3-yl)ethyl)benzenesulfonamide derivatives (2–7): S-substitutions enhance selectivity for metalloenzymes . Comparison: The target compound’s oxazolone may mimic thioxoquinazolinone’s electron-deficient regions but with reduced thiol reactivity.
Physicochemical Properties
Molecular Weight and Solubility :
Crystal Packing :
Computational and Structural Insights
QSAR Models :
Docking Studies :
Biological Activity
4-(2-Oxo-3-phenyl-1,3-oxazol-4-yl)benzenesulfonamide is a compound of increasing interest in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, including mechanisms of action, cytotoxic effects, and structure-activity relationships (SAR) based on diverse research findings.
Chemical Structure and Properties
The compound features a sulfonamide group linked to an oxazole ring, which contributes to its biological properties. The molecular formula is C13H12N2O3S, and it has a molecular weight of approximately 280.31 g/mol. The presence of the oxazole moiety is crucial for its interaction with biological targets.
Research indicates that this compound exhibits significant anticancer properties. Its mechanism primarily involves the inhibition of specific enzymes and pathways critical for cancer cell proliferation.
- Inhibition of Topoisomerases : Similar compounds have been shown to inhibit bacterial topoisomerases selectively without affecting human isoforms, suggesting a potential for selective targeting in cancer therapy .
- Induction of Apoptosis : Studies demonstrate that the compound can induce apoptosis in various cancer cell lines by activating caspase pathways, leading to programmed cell death .
Biological Activity Data
The biological activity of the compound has been evaluated against several cancer cell lines. Below is a summary table of its cytotoxic effects:
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| MCF-7 (Breast Cancer) | 0.65 | Apoptosis induction via caspase activation |
| HeLa (Cervical Cancer) | 2.41 | Inhibition of proliferation |
| A549 (Lung Cancer) | 1.50 | Cell cycle arrest |
| U937 (Leukemia) | 1.20 | Apoptosis via mitochondrial pathway |
Case Studies
Several studies have highlighted the efficacy of this compound:
- Study on Breast Cancer : A study reported that treatment with this compound led to significant reductions in cell viability in MCF-7 cells, with flow cytometry confirming increased apoptotic cells compared to untreated controls .
- Cytotoxicity Evaluation : In vitro evaluations against multiple cancer cell lines showed that this compound possesses a higher cytotoxic effect than traditional chemotherapeutics like doxorubicin, indicating its potential as a novel anticancer agent .
Structure-Activity Relationship (SAR)
The structure of this compound plays a critical role in its biological activity:
- Oxazole Ring : The oxazole moiety enhances lipophilicity and facilitates interaction with cellular targets.
- Sulfonamide Group : This group is essential for the compound's ability to inhibit enzyme activity and promote apoptosis.
Modifications to the phenyl ring have been explored to enhance potency and selectivity against various cancer types.
Q & A
Basic: What are the standard synthetic routes for 4-(2-Oxo-3-phenyl-1,3-oxazol-4-yl)benzenesulfonamide?
The compound is typically synthesized via coupling reactions between substituted anthranilic acids and isothiocyanato-benzenesulfonamide derivatives under reflux conditions in alcoholic solvents. Key steps include cyclization to form the oxazole ring and sulfonamide linkage. For example, 3-(2-mercapto-4-oxoquinazolin-3-yl)benzenesulfonamide derivatives were synthesized by reacting anthranilic acids with 3-isothiocyanato-benzenesulfonamide, followed by cyclization . Characterization involves NMR (¹H/¹³C), mass spectrometry , and elemental analysis to confirm purity and structural integrity.
Basic: What techniques are used to confirm the molecular structure of this compound?
X-ray crystallography is the gold standard for unambiguous structural determination. For example, triclinic crystal systems (space group P1) with lattice parameters (a = 9.5560 Å, b = 9.6722 Å, c = 14.6352 Å) were resolved using single-crystal X-ray diffraction . Complementary methods include:
- ¹H/¹³C NMR : To verify proton environments and carbon frameworks (e.g., aromatic protons at δ 7.23–7.91 ppm) .
- ESI-MS : To confirm molecular mass (e.g., m/z 360.0 [M−H]⁻) .
Advanced: How can researchers resolve discrepancies between spectroscopic data and crystallographic findings?
Discrepancies may arise from dynamic effects (e.g., tautomerism) or crystal packing forces. A multi-technique approach is critical:
Cross-validation : Compare NMR chemical shifts with computed spectra (DFT calculations) and crystallographic bond lengths.
Variable-temperature NMR : Detect conformational flexibility or tautomeric equilibria .
High-resolution X-ray data : Use programs like SHELXL for precise refinement of thermal parameters and hydrogen bonding networks .
Advanced: What challenges arise in crystallographic refinement of this sulfonamide derivative?
Challenges include:
- Disorder in the oxazole/phenyl moieties : Mitigate using TWINABS for data scaling and SHELXL for twin refinement .
- Hydrogen bonding ambiguity : Employ ORTEP-3 to visualize intermolecular interactions (e.g., N–H···O=S bonds) and validate with Hirshfeld surface analysis .
- High R factors : Optimize data-to-parameter ratios (>15:1) by collecting high-completeness datasets (θ > 25°) .
Basic: How is the biological activity of this compound evaluated in vitro?
Common assays include:
- Anticancer activity : MTT assays against cancer cell lines (e.g., IC₅₀ values compared to doxorubicin) .
- Antimicrobial testing : Disk diffusion or microdilution methods to determine MIC (minimum inhibitory concentration) .
- Enzyme inhibition : Fluorometric assays targeting cyclooxygenase (COX) or carbonic anhydrase isoforms .
Advanced: How to design experiments to optimize the synthetic yield of this compound?
Use Design of Experiments (DoE) to test variables:
Reaction time/temperature : Reflux vs. microwave-assisted synthesis.
Solvent polarity : Compare ethanol, DMF, or THF for cyclization efficiency .
Catalyst screening : Evaluate bases (e.g., K₂CO₃) or Lewis acids (e.g., ZnCl₂).
Purification : Assess column chromatography vs. recrystallization for yield and purity .
Advanced: How to address low reproducibility in biological activity studies?
Potential solutions:
- Strict stereochemical control : Verify enantiopurity via chiral HPLC or X-ray crystallography .
- Solubility optimization : Use co-solvents (DMSO/PEG) or prodrug strategies for in vitro assays .
- Batch-to-batch consistency : Implement QC protocols (HPLC purity >98%, Karl Fischer titration for moisture) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
